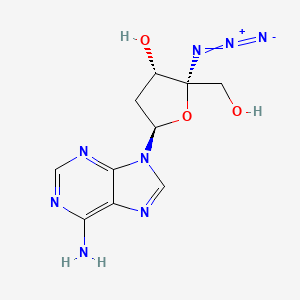

Adenosine, 4'-azido-2'-deoxy-

Description

Evolution of Nucleoside Analogue Research: A Focus on 4'-Substituted Deoxynucleosides

The journey to synthesize and understand 4'-substituted deoxynucleosides is a testament to the incremental and innovative nature of scientific discovery. Initial forays into modifying the furanose ring of nucleosides often targeted the 1', 2', and 3' positions. nih.gov However, the discovery of nucleocidin, a natural product with a 4'-fluoro modification, sparked interest in exploring substitutions at this less-accessible position. nih.gov This led to a concerted effort to develop synthetic methodologies to introduce various functional groups at the 4'-position, a chemically challenging task. researchgate.net

The rationale behind focusing on the 4'-position is rooted in the desire to create nucleoside analogues that can act as chain terminators during viral DNA synthesis. nih.govnih.gov Unlike many early nucleoside drugs that lacked a 3'-hydroxyl group, 4'-substituted-2'-deoxynucleosides (4'SdNs) retain this crucial functional group. nih.gov The key innovation lies in the introduction of a substituent at the 4'-position, which can sterically hinder the formation of the subsequent phosphodiester bond, thereby halting the elongation of the viral DNA chain. nih.gov This mechanism of action has proven effective against various viruses, including human immunodeficiency virus (HIV). nih.gov

Over the years, a variety of substituents have been introduced at the 4'-position, including methyl, ethynyl (B1212043), fluoro, and azido (B1232118) groups, each conferring unique properties to the resulting nucleoside analogue. nih.govnih.gov The development of these compounds has been a continuous process of design, synthesis, and biological evaluation, driven by the need for more potent and less toxic therapeutic agents. nih.gov

Academic Significance of Azido-Modified Nucleosides in Antiviral and Molecular Biology

The introduction of an azido (N₃) group into nucleoside analogues has been a pivotal strategy in the development of antiviral agents and tools for molecular biology. The azide (B81097) group is an electron-withdrawing moiety that can significantly influence the conformation of the furanose ring. nih.gov This conformational change can affect how the nucleoside analogue is recognized and processed by viral enzymes, such as reverse transcriptase. nih.gov

One of the most well-known examples of an azido-modified nucleoside is 3'-azido-3'-deoxythymidine (AZT), a cornerstone in the treatment of HIV. nih.gov The success of AZT spurred further research into the placement of the azido group at other positions on the sugar ring. nih.gov A series of 2'-deoxy-4'-azido nucleosides were subsequently synthesized and demonstrated potent anti-HIV activity, marking the first time that nucleoside analogues with an azido group in a position other than 3' showed such efficacy. nih.gov

Beyond their antiviral properties, azido-modified nucleosides are valuable tools in molecular biology. The azide group can participate in "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new chemical entities. mdpi.com This has enabled the development of various bioconjugation techniques, allowing researchers to attach fluorescent probes, affinity tags, and other molecules to nucleosides and nucleic acids for a wide range of applications in imaging, diagnostics, and drug delivery. mdpi.comresearchgate.net

Positioning of Adenosine (B11128), 4'-azido-2'-deoxy- within the Broader Class of 4'-Azido-2'-Deoxynucleosides

Adenosine, 4'-azido-2'-deoxy- belongs to the class of 4'-azido-2'-deoxynucleosides, which are characterized by the presence of an azido group at the 4'-position of the 2'-deoxyribose sugar. This class of compounds has shown significant promise as antiviral agents. researchgate.net

Research has demonstrated that various 4'-azido-2'-deoxy-β-D-nucleosides exhibit potent anti-HIV activity. researchgate.net The specific nucleobase (adenine, guanine, cytosine, or thymine) attached to the sugar moiety influences the compound's biological activity and toxicity profile. For instance, in one study, 4'-azido-2'-deoxyguanosine was found to be the most potent among the tested series, with an IC50 of 0.003 microM. researchgate.net

The development of 4'-azido-2'-deoxynucleosides has also extended to modifications at other positions to enhance their therapeutic potential. For example, the introduction of a fluorine atom at the 2'-position has been explored to create analogues with even greater anti-HIV potency. nih.gov The synthesis of these complex molecules requires multi-step procedures and careful stereochemical control. nih.govacs.org

The antiviral activity of these compounds is not limited to HIV. For instance, 4'-azidocytidine (B1678695) has been investigated as a potential inhibitor of the hepatitis C virus (HCV) RNA polymerase. mdpi.comresearchgate.net The research into 4'-azido-2'-deoxynucleosides, including Adenosine, 4'-azido-2'-deoxy-, continues to be an active area of investigation, with the goal of developing novel and effective antiviral therapies. muni.cz

Research Findings on 4'-Substituted-2'-Deoxynucleosides

The following table summarizes the anti-HIV activity of several 4'-substituted-2'-deoxynucleosides, highlighting the potency of this class of compounds.

| Compound | EC50 (µM) |

| 4'-Ethynyl-2'-deoxyadenosine (4'-E-dA) | 0.0003 - 0.01 |

| 4'-Ethynyl-2'-deoxyguanosine (4'-E-dG) | 0.0003 - 0.01 |

| 4'-Ethynyl-2'-deoxy-D-ribofuranosyl-2,6-diaminopurine (4'-E-dDAP) | 0.0003 - 0.01 |

| 4'-Azido-2'-deoxythymidine (4'-AZT) | Potent activity |

Data sourced from a review on 4'-C-substituted-2'-deoxynucleosides. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

130108-73-5 |

|---|---|

Molecular Formula |

C10H12N8O3 |

Molecular Weight |

292.25 g/mol |

IUPAC Name |

(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-azido-2-(hydroxymethyl)oxolan-3-ol |

InChI |

InChI=1S/C10H12N8O3/c11-8-7-9(14-3-13-8)18(4-15-7)6-1-5(20)10(2-19,21-6)16-17-12/h3-6,19-20H,1-2H2,(H2,11,13,14)/t5-,6+,10+/m0/s1 |

InChI Key |

LFYJIPVHOHZXNZ-BAJZRUMYSA-N |

Isomeric SMILES |

C1[C@@H]([C@](O[C@H]1N2C=NC3=C(N=CN=C32)N)(CO)N=[N+]=[N-])O |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)(CO)N=[N+]=[N-])O |

Origin of Product |

United States |

Synthetic Methodologies for Adenosine, 4 Azido 2 Deoxy and Its Structural Analogues

General Synthetic Strategies for 4'-Substituted-2'-Deoxynucleosides

The creation of 4'-substituted-2'-deoxynucleosides is a complex process that demands high levels of control over the stereochemistry and regiochemistry of the reactions. These strategies are foundational for the synthesis of a wide array of modified nucleosides with potential therapeutic applications. The introduction of substituents at the 4'-position of the furanose ring can significantly alter the biological activity of the nucleoside. acs.org

Stereo- and Regioselective Synthesis of 4'-Azido Moieties

A key step in the synthesis of 4'-azido nucleosides is the stereo- and regioselective introduction of the azido (B1232118) group. nih.gov A common and effective method involves the addition of iodine azide (B81097) to a 4',5'-unsaturated nucleoside precursor. This reaction proceeds with a high degree of control, leading to the desired stereoisomer. Following the azido-iodination, an oxidatively assisted displacement of the newly introduced 5'-iodo group is carried out to complete the synthesis of the 4'-azido analogue. nih.gov This approach has been successfully applied to synthesize a variety of 4'-azido-2'-deoxynucleosides. nih.gov

Another strategy for introducing the 4'-azido group involves the use of allylic azide rearrangement. acs.org This method provides an alternative route to these important compounds, further expanding the synthetic chemist's toolkit.

Synthetic Routes from Nucleoside Precursors

The synthesis of 4'-azido-2'-deoxyadenosine and its analogues often begins with readily available nucleoside precursors. A multi-step process is typically required to introduce the desired modifications. For instance, the synthesis of 1-(4′-azido-2′-deoxy-2′-fluoro-β-D-arabinofuranosyl)cytosine starts from 1,3,5-O-tribenzoyl-2-deoxy-2-fluoro-D-arabinofuranoside. nih.gov This precursor undergoes a series of reactions, including bromination, coupling with a silylated nucleobase, deprotection, and then a sequence of steps to introduce the 4'-azido group. nih.gov

The general pathway often involves:

Protection: Hydroxyl and amino groups on the nucleoside precursor are protected to prevent unwanted side reactions.

Modification of the Sugar Moiety: The sugar ring is chemically altered to introduce the desired substituent at the 4'-position. This may involve creating a 4',5'-unsaturated intermediate. nih.gov

Introduction of the Azido Group: The azido group is introduced using methods like the iodine azide addition described previously. nih.gov

Deprotection: The protecting groups are removed to yield the final 4'-azido-2'-deoxynucleoside.

Specific Approaches to 4'-Azido-2'-Deoxyadenosine Synthesis

While general strategies provide a framework, the specific synthesis of 4'-azido-2'-deoxyadenosine requires careful selection of reagents and reaction conditions. A common precursor is 2'-deoxyadenosine (B1664071) itself. The synthesis can proceed through the protection of the 3'- and 5'-hydroxyl groups, followed by modification of the sugar ring to introduce the 4'-azido functionality.

Derivatization and Analogue Preparation Strategies

To explore the structure-activity relationships and improve the therapeutic potential of 4'-azido-2'-deoxyadenosine, researchers synthesize a variety of analogues with additional modifications.

Introduction of Additional Modifications (e.g., 2'-fluoro, 2-halo)

The introduction of a fluorine atom at the 2'-position of the sugar ring is a common modification that can enhance the metabolic stability and antiviral activity of nucleoside analogues. mdpi.com The synthesis of 2'-fluoro-4'-azido-2'-deoxyadenosine analogues follows a similar multi-step pathway as described for other 4'-azido nucleosides, starting from a 2'-fluoro-arabinofuranoside precursor. nih.govresearchgate.net

Similarly, modifications to the nucleobase, such as the introduction of a halogen at the 2-position, can also be explored. The synthesis of 2-halo-2'-deoxyadenosine compounds can be achieved from 2'-deoxyguanosine (B1662781) through a series of chemical transformations.

| Modification | Starting Material Example | Key Synthetic Step |

| 2'-fluoro | 1,3,5-O-tribenzoyl-2-deoxy-2-fluoro-D-arabinofuranoside nih.gov | Coupling with silylated uracil (B121893) followed by multi-step conversion to the 4'-azido cytosine analogue. nih.gov |

| 2-halo | 2'-deoxyguanosine | Conversion of the 6-oxo group and replacement of the 2-amino group with a chloro group. |

Synthesis of Prodrug Forms for Enhanced Bioactivation in Research

To improve properties such as cell permeability and bioavailability, prodrug forms of 4'-azido-2'-deoxyadenosine and its analogues are often synthesized. nih.gov Prodrugs are inactive derivatives that are converted to the active form within the body. mdpi.com A common strategy is to modify the 5'-hydroxyl group to form esters, phosphoramidates, or other cleavable linkages. For example, Balapiravir is a prodrug of 4'-azidocytidine (B1678695). nih.gov The synthesis of these prodrugs involves an additional step at the end of the synthetic sequence to attach the promoiety.

| Prodrug Strategy | Example Promoieties | Purpose |

| 5'-Esterification | Acyl groups | Enhance lipophilicity and cell uptake. |

| Phosphoramidates | Phenyl, amino acid esters | Target specific enzymes for activation and improve phosphorylation efficiency. |

| Polymeric Prodrugs | N-(2-hydroxypropyl)methacrylamide (HPMA) | Controlled release and targeted delivery. mdpi.com |

Molecular Mechanisms of Antiviral Action of 4 Azido 2 Deoxynucleosides

Interaction with Viral Polymerases

The efficacy of 4'-azido-2'-deoxynucleosides is rooted in their specific interactions with the active sites of viral polymerases, such as reverse transcriptase (RT) in retroviruses and RNA-dependent RNA polymerase (RdRp) in many RNA viruses.

The triphosphate form of Adenosine (B11128), 4'-azido-2'-deoxy- is recognized as a substrate by viral reverse transcriptases, such as HIV-1 RT. It competes with the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), for incorporation into the growing viral DNA strand. The recognition and binding affinity are significantly influenced by the 4'-azido group. This substituent is thought to fit into a conserved hydrophobic pocket within the polymerase active site. nih.govoup.com

Research on analogous 4'-substituted nucleosides, such as 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), has identified key amino acid residues that form this pocket, including Alanine-114, Tyrosine-115, Phenylalanine-160, and Methionine-184. nih.govresearchgate.net The interaction between the 4'-substituent and this pocket can enhance the binding affinity of the analog compared to the natural nucleotide, contributing to its efficient incorporation by the enzyme. asm.org Studies on 2'-deoxy-2'-β-fluoro-4'-azidocytidine (FNC) suggest that the 4'-azido group provides additional interactions that can compensate for other structural differences from natural substrates. oup.comnih.gov This efficient recognition and incorporation are the crucial first steps in its antiviral mechanism.

| Amino Acid Residue | Location/Function | Interaction with 4'-Substituent |

|---|---|---|

| Alanine-114 | Forms part of a hydrophobic pocket | Contributes to the binding and stabilization of the 4'-substituent. researchgate.netasm.org |

| Tyrosine-115 | Part of the hydrophobic pocket | Plays a role in positioning the nucleoside analog in the active site. nih.govasm.org |

| Phenylalanine-160 | Contributes to the hydrophobic environment | Interacts with the 4'-substituent, enhancing binding affinity. nih.gov |

| Methionine-184 | Critical residue for drug resistance | Forms a key part of the hydrophobic pocket that accommodates the 4'-group. nih.gov |

| Aspartic Acid-185 | Part of the catalytic triad | The aliphatic chain of this residue contributes to the hydrophobic pocket. nih.gov |

Beyond retroviruses, 4'-azido nucleosides have demonstrated inhibitory activity against a range of RNA viruses by targeting their RNA-dependent RNA polymerases (RdRp). nih.gov The active triphosphate form of these analogs can be incorporated into the growing RNA chain by the RdRp of various viruses. nih.gov

Studies on the related compound 2'-deoxy-2'-β-fluoro-4'-azidocytidine triphosphate (FNC-TP) have shown that its incorporation efficiency varies significantly among different viral RdRps. nih.gov For instance, FNC-TP is incorporated more efficiently by the RdRp of Hepatitis C virus (HCV) and Respiratory Syncytial Virus (RSV) than by the RdRp of Dengue virus (DENV-2) and SARS-CoV-2. nih.gov This differential incorporation highlights the specificity of interaction between the nucleoside analog and the active site of the polymerase, which can vary in structure across different viral families. nih.govresearchgate.net Despite these differences in efficiency, the incorporation of the 4'-azido nucleoside analog consistently leads to the termination of RNA synthesis across all tested polymerases. nih.govnih.gov

| Viral Polymerase | Virus Family | Relative Incorporation Efficiency |

|---|---|---|

| HIV-1 Reverse Transcriptase (RT) | Retroviridae | Highest |

| Hepatitis C Virus (HCV) RdRp | Flaviviridae | High |

| Respiratory Syncytial Virus (RSV) RdRp | Paramyxoviridae | Moderate |

| Dengue Virus type 2 (DENV-2) RdRp | Flaviviridae | Low |

| SARS-CoV-2 RdRp | Coronaviridae | Very Low |

Data derived from studies on 2′-deoxy-2′-β-fluoro-4′-azidocytidine (FNC). nih.gov

Chain Termination Mechanisms

The primary mechanism by which 4'-azido-2'-deoxynucleosides halt viral replication is through chain termination. After incorporation, the analog prevents the addition of subsequent nucleotides, effectively stopping the elongation of the DNA or RNA strand. nih.gov

Chain termination can occur through two principal pathways: immediate chain termination (ICT) or delayed chain termination (DCT). In ICT, DNA or RNA synthesis is halted immediately after the analog is incorporated. nih.gov In DCT, the polymerase manages to add one or more additional nucleotides before synthesis ceases. nih.govpatsnap.com

For 4'-substituted nucleosides, the specific mechanism can be influenced by the template sequence and the specific polymerase. nih.gov For example, the related 4'-ethynyl analog EFdA can function as an immediate chain terminator at some template positions and as a delayed chain terminator at others. nih.gov Research indicates that 4'-azido nucleosides like FNC cause chain termination in all polymerases tested, suggesting a robust termination mechanism. nih.gov This termination is often described as non-obligate, as it occurs despite the presence of a 3'-hydroxyl group. nih.gov

Classical nucleoside inhibitors like Zidovudine (B1683550) (AZT) lack the essential 3'-hydroxyl (3'-OH) group required for the formation of a phosphodiester bond with the next incoming nucleotide. nih.govletstalkacademy.commdpi.com Their incorporation thus leads to obligate chain termination. nih.gov

In contrast, 4'-azido-2'-deoxynucleosides retain their 3'-OH group. nih.gov Termination is not caused by the absence of this reactive group but rather by the steric hindrance imposed by the 4'-azido substituent. nih.gov After the analog is incorporated into the DNA or RNA chain, the bulky 4'-azido group projects into the active site of the polymerase. This creates a steric clash that prevents the proper positioning of the next incoming nucleotide triphosphate, thereby blocking the formation of the subsequent phosphodiester bond and halting further elongation. nih.govnih.gov

Impact on Enzyme Translocation and Processivity

A key aspect of the mechanism for 4'-substituted nucleosides is their effect on the movement of the polymerase along the nucleic acid template, a process known as translocation. nih.gov The processivity of a polymerase refers to its ability to catalyze consecutive nucleotide incorporations without dissociating from the template.

Following the incorporation of a 4'-azido-2'-deoxynucleoside, the steric bulk of the 4'-azido group not only prevents the next nucleotide from binding but also interferes with the translocation of the polymerase. nih.gov The favorable interactions of the 4'-substituent within the hydrophobic pocket of the enzyme's active site, which aid its initial incorporation, become a hindrance to the forward movement required for the next cycle of nucleotide addition. nih.govpnas.org

This phenomenon has led to the classification of some 4'-substituted analogs, like EFdA and Islatravir, as "translocation-defective RT inhibitors" (TDRTIs) or "nucleoside reverse transcriptase translocation inhibitors" (NRTTIs). nih.govpnas.org By locking the polymerase in a pre-translocation state or making translocation energetically unfavorable, these inhibitors effectively halt DNA synthesis and reduce the enzyme's processivity, contributing significantly to their potent antiviral effect. nih.govpnas.org It is believed that 4'-azido nucleosides function through a similar translocation-inhibiting mechanism. oup.comnih.gov

Conformational Effects on Enzyme Binding and Activity

The antiviral activity of nucleoside analogs is profoundly influenced by their three-dimensional structure, particularly the conformation of the sugar ring. For 4'-azido-2'-deoxynucleosides, the introduction of the azido (B1232118) (N₃) group at the 4'-position has significant stereoelectronic effects that restrict the conformational flexibility of the furanose ring. This restriction plays a crucial role in how the molecule interacts with the active site of viral polymerases.

The furanose ring of natural deoxynucleosides exists in a dynamic equilibrium between two major puckered conformations: C2'-endo (South) and C3'-endo (North). This flexibility allows the natural substrate to adopt the optimal conformation required for binding to the polymerase active site and subsequent catalysis. However, bulky or electronegative substituents at the 4'-position, such as the azido group, can lock the sugar into a specific pucker. This pre-organization of the nucleoside's conformation can either enhance or hinder its binding to the target enzyme.

In the case of 4'-substituted nucleosides, the modification can force the sugar into a conformation that mimics the transition state of the natural substrate within the enzyme's active site, leading to tighter binding. For example, some 4'-substituted analogs are locked into a North conformation, which is often preferred by viral reverse transcriptases. The 4'-azido group, in particular, has been shown to provide additional interactions that can compensate for the absence of other functional groups, such as the 2'-α-hydroxyl group in some related compounds. oup.com

The specific conformation adopted by the 4'-azido-2'-deoxynucleoside affects the orientation of the 5'-triphosphate group and the 3'-hydroxyl group (if present). These orientations are critical for proper positioning within the enzyme's active site, interaction with key amino acid residues, and the subsequent phosphodiester bond formation. An unfavorable conformation can lead to steric clashes or improper alignment, reducing the efficiency of incorporation into the growing viral DNA or RNA chain. Conversely, a favorable, pre-set conformation can enhance binding affinity and incorporation rates, making the analog a more potent inhibitor. The interplay of factors like dipole-dipole interactions and electrostatic attractions, influenced by the 4'-azido group, ultimately determines the preferred sugar pucker in solution and, consequently, its inhibitory potential. nih.gov

Competition with Natural Nucleotide Substrates

A primary mechanism by which 4'-azido-2'-deoxyadenosine exerts its antiviral effect is through direct competition with its natural counterpart, deoxyadenosine triphosphate (dATP), for the active site of viral polymerases. asm.orgwikipedia.org After cellular kinases phosphorylate the parent nucleoside analog to its active triphosphate form, 4'-azido-2'-deoxyadenosine triphosphate (4'-azido-dATP), it becomes a substrate mimic that can be recognized by the viral enzyme. nih.gov

This process is a classic example of competitive inhibition. wikipedia.org The viral polymerase has a binding site that accommodates the incoming deoxynucleoside triphosphate (dNTP) for addition to the nascent DNA chain. Both 4'-azido-dATP and the endogenous dATP can bind to this site. The outcome of this competition depends on the relative concentrations of the inhibitor and the natural substrate, as well as their respective binding affinities (often expressed by the Michaelis constant, Kₘ, or the inhibition constant, Kᵢ) for the polymerase.

Once phosphorylated, nucleoside reverse transcriptase inhibitors (NRTIs) compete with natural dNTPs for incorporation into the viral DNA. nih.gov In vitro experiments with purified HIV-1 reverse transcriptase (RT) have demonstrated that the triphosphate forms of 4'-substituted-2'-deoxyadenosine analogs can effectively compete with dATP. asm.org The incorporation of the analog into the DNA chain can lead to chain termination, thereby halting viral replication. youtube.com

While specific kinetic values for 4'-azido-2'-deoxyadenosine are not always available, studies on similar 4'-azido substituted nucleosides illustrate the principle. For instance, the triphosphate form of 2′-deoxy-2′-β-fluoro-4′-azidocytidine (FNC-TP), a cytidine (B196190) analog, was evaluated for its incorporation efficiency by various viral RNA-dependent RNA polymerases (RdRps) compared to the natural cytidine triphosphate (CTP). oup.com Such studies provide insight into the selectivity and competitive nature of these inhibitors.

The table below presents hypothetical comparative kinetic data to illustrate the competitive interaction between a natural substrate and a 4'-azido-modified analog for a viral polymerase.

| Parameter | dATP (Natural Substrate) | 4'-azido-dATP (Analog Inhibitor) |

| Binding Affinity (Kₘ/Kᵢ) | Lower value (higher affinity) | Typically higher value (lower affinity) |

| Maximal Velocity (Vₘₐₓ) | Normal rate of incorporation | Lower or zero incorporation rate |

| Incorporation Efficiency (Vₘₐₓ/Kₘ) | High | Significantly lower |

This table is illustrative. Actual values vary depending on the specific viral polymerase and experimental conditions.

The effectiveness of 4'-azido-2'-deoxyadenosine as an antiviral agent is therefore critically dependent on its ability to be efficiently converted to its triphosphate form and to successfully compete with the endogenous pool of dATP for binding and incorporation by the viral polymerase. asm.org

Enzymatic Processing and Intracellular Metabolism of 4 Azido 2 Deoxynucleosides in Research Models

Cellular Uptake Mechanisms of Nucleoside Analogues

Role of Nucleoside Transporters

The cellular uptake of nucleosides and their analogs is primarily mediated by two major families of specialized membrane proteins: the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). nih.govresearchgate.net These transporters are crucial because the hydrophilic nature of most nucleosides prevents their efficient diffusion across the lipid bilayer of the cell membrane. nih.gov

Equilibrative Nucleoside Transporters (ENTs; SLC29 gene family) facilitate the bidirectional movement of nucleosides down their concentration gradient. The most studied members, hENT1 and hENT2, are broadly expressed and transport a wide range of both purine (B94841) and pyrimidine (B1678525) nucleosides. semanticscholar.org

Concentrative Nucleoside Transporters (CNTs; SLC28 gene family) are sodium-dependent co-transporters that move nucleosides into the cell against a concentration gradient. nih.gov Unlike ENTs, CNTs exhibit more defined substrate specificity:

hCNT1: Shows preference for pyrimidine nucleosides. nih.gov

hCNT2: Shows preference for purine nucleosides, including adenosine (B11128). nih.gov

hCNT3: Transports both purine and pyrimidine nucleosides. nih.gov

Given that Adenosine, 4'-azido-2'-deoxy- is a purine (adenosine) analog, its transport into cells is likely mediated by purine-preferring or broad-spectrum nucleoside transporters. Specifically, hCNT2, hCNT3, hENT1, and hENT2 are potential candidates for its cellular uptake. nih.govsemanticscholar.org However, modifications to the sugar moiety, such as the 4'-azido substitution, can significantly alter the affinity of the analog for these transporters. For instance, studies with other azido-nucleosides like 3'-azido-2',3'-dideoxythymidine (zidovudine, AZT) have shown that its uptake mechanism can be complex and cell-type dependent, with some research suggesting that classical nucleoside transporters may play a negligible role in T-lymphocytes, pointing instead to a distinct, regulated transport mechanism. nih.gov Therefore, while the general framework of nucleoside transport provides likely candidates, the specific transporters involved for 4'-azido-2'-deoxyadenosine require empirical validation.

| Transporter | Gene Family | Transport Mechanism | Primary Substrate Selectivity | Potential Role for 4'-azido-2'-deoxyadenosine |

|---|---|---|---|---|

| hENT1 | SLC29 | Facilitated Diffusion (Bidirectional) | Broad (Purines and Pyrimidines) | Likely transporter due to broad selectivity. |

| hENT2 | SLC29 | Facilitated Diffusion (Bidirectional) | Broad (Purines, Pyrimidines, Nucleobases) | Likely transporter, known to transport adenosine. nih.gov |

| hCNT1 | SLC28 | Na+-dependent (Concentrative) | Pyrimidine-preferring | Unlikely to be a primary transporter. |

| hCNT2 | SLC28 | Na+-dependent (Concentrative) | Purine-preferring | A strong candidate for active transport. |

| hCNT3 | SLC28 | Na+-dependent (Concentrative) | Broad (Purines and Pyrimidines) | A potential transporter due to broad selectivity. |

Impact of Hydrophobicity on Transmembrane Passage

The physicochemical properties of a nucleoside analog, particularly its hydrophobicity (or lipophilicity), play a critical role in its ability to cross the cell membrane. While transporter-mediated uptake is the primary route for most nucleosides, passive diffusion can become a relevant mechanism for more hydrophobic compounds. rsc.org The introduction of chemical modifications to a nucleoside can alter its polarity and, consequently, its transport kinetics.

However, for nucleoside analogs, a delicate balance is required. Excessive hydrophobicity can lead to non-specific partitioning into lipid membranes, preventing the compound from reaching its intracellular targets. Conversely, if the molecule remains too hydrophilic, it will be heavily reliant on the expression and efficiency of specific transporters, which can vary significantly between different cell types. In some therapeutic strategies, the hydrophobicity of nucleoside analogs is deliberately increased through prodrug formulations to improve membrane permeability and bypass transport limitations. For example, masking the charge of a phosphate group with lipophilic moieties can facilitate cellular entry, after which intracellular enzymes release the active, phosphorylated form. nih.gov This underscores the critical role of hydrophobicity in the intracellular delivery of nucleoside analogs. The specific impact of the 4'-azido group on the hydrophobicity and transmembrane passage of 2'-deoxyadenosine (B1664071) would need to be determined through experimental measures like partition coefficient (LogP) analysis and cellular uptake assays in transporter-deficient cell lines.

| Modification Type | Example Group(s) | Potential Impact on Hydrophobicity | Implication for Transmembrane Passage |

|---|---|---|---|

| Azido (B1232118) Substitution | -N₃ | Complex; can alter local polarity and molecular conformation. | May alter affinity for nucleoside transporters or slightly modify passive diffusion potential. |

| Alkynyl Substitution | -C≡CH | Increases hydrophobicity. | May enhance passive diffusion or alter transporter binding. |

| Halogenation | -F, -Cl | Increases hydrophobicity. | Can affect transporter recognition and passive diffusion rates. |

| Prodrug Moieties | Phosphotriesters, POM groups | Significantly increases hydrophobicity. | Designed to enhance passive diffusion and bypass transporter dependency. nih.gov |

Antiviral Efficacy Studies of 4 Azido 2 Deoxynucleosides in in Vitro Models

Activity Against Human Immunodeficiency Virus (HIV)

4'-Azido-2'-deoxynucleosides have been extensively evaluated for their potential to inhibit HIV replication. These compounds, which act as reverse transcriptase inhibitors, have shown potent activity against both wild-type and drug-resistant strains of the virus.

Inhibition of Wild-Type HIV-1 Strains

In vitro studies have consistently demonstrated the high potency of 4'-azido-2'-deoxynucleosides against wild-type HIV-1. A closely related and extensively studied analog, 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), has exhibited exceptional anti-HIV-1 activity, with a 50% effective concentration (EC50) as low as 0.07 nM. nih.gov While specific EC50 values for 4'-azido-2'-deoxyadenosine are not as widely reported, the structural similarities and the known potency of the 4'-azido group suggest a strong inhibitory potential. Research on 3'-azido-2',3'-dideoxyadenosine (B1210982) also supports the anti-HIV efficacy of azido-modified adenosine (B11128) analogs. nih.gov

Efficacy Against Drug-Resistant HIV-1 Variants, including those with K65R and Thymidine (B127349) Analogue Mutations (TAMs)

A critical advantage of novel nucleoside analogs is their ability to overcome existing drug resistance mechanisms. 4'-Azido-2'-deoxynucleosides have shown promise in this regard, retaining activity against HIV-1 strains with mutations that confer resistance to commonly used antiretroviral drugs.

The K65R mutation in the reverse transcriptase enzyme is a significant pathway for resistance to several nucleoside reverse transcriptase inhibitors (NRTIs). Notably, the related compound EFdA has been shown to be highly effective against HIV-1 strains harboring the K65R mutation. asm.org This suggests that the 4'-substituted scaffold may interact differently with the mutated enzyme, circumventing the resistance mechanism.

Thymidine Analogue Mutations (TAMs) are a group of mutations (including M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E) that confer broad cross-resistance to nucleoside analogs like zidovudine (B1683550) (AZT) and stavudine. stanford.edu Strains with multiple TAMs can present a significant clinical challenge. While specific data for 4'-azido-2'-deoxyadenosine against strains with a comprehensive TAMs profile is limited, the broader class of 4'-substituted nucleosides has demonstrated efficacy against multi-drug resistant HIV-1, including those with TAMs. nih.gov For instance, EFdA maintains potency against a multi-drug resistant clone that includes TAMs. nih.gov

| Compound/Analog | HIV-1 Strain | EC50 (nM) | Reference |

| 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) | Wild-Type | ~0.07 | nih.gov |

| 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) | K65R Mutant | Potent Activity | asm.org |

| 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) | Multi-drug Resistant (incl. TAMs) | Potent Activity | nih.gov |

| 3'-Azido-2',3'-dideoxyguanosine | Wild-Type | 1910 ± 1160 | nih.gov |

| 3'-Azido-2',3'-dideoxycytidine | Wild-Type | - | nih.gov |

Activity Against Hepatitis C Virus (HCV) Replication in Replicon Systems

The search for effective HCV inhibitors has also explored the potential of 4'-azido-2'-deoxynucleosides. In vitro studies utilizing HCV replicon systems, which allow for the study of viral replication without producing infectious virus particles, have shown that these compounds can potently inhibit HCV RNA synthesis.

Specifically, 2'-deoxy-4'-azido nucleoside analogs have been identified as highly potent inhibitors of HCV replication. nih.gov For example, 2'-deoxy-2'-beta-fluoro-4'-azidocytidine and 2'-deoxy-2'-beta-hydroxy-4'-azidocytidine were found to be potent inhibitors in the HCV replicon system, with IC50 values of 24 ± 3 nM and 171 ± 12 nM, respectively. nih.gov Another compound, 4'-azido-2'-deoxy-2'-C-methyl cytidine (B196190), displayed an EC50 value of 1.2 µM. nih.gov While these studies have primarily focused on cytidine analogs, they highlight the potential of the 4'-azido-2'-deoxy- scaffold for targeting the HCV RNA-dependent RNA polymerase.

| Compound/Analog | HCV Replicon System | IC50 / EC50 (µM) | Reference |

| 2'-Deoxy-2'-beta-fluoro-4'-azidocytidine | Genotype 1b | 0.024 ± 0.003 | nih.gov |

| 2'-Deoxy-2'-beta-hydroxy-4'-azidocytidine | Genotype 1b | 0.171 ± 0.012 | nih.gov |

| 4'-Azido-2'-deoxy-2'-C-methyl cytidine | - | 1.2 | nih.gov |

Activity Against Hepatitis B Virus (HBV) Replication

The antiviral activity of 4'-azido-2'-deoxynucleosides extends to Hepatitis B Virus. In vitro models have demonstrated that these compounds can effectively suppress HBV replication.

Research has shown that 4'-azido-modified nucleosides can be promising anti-HBV agents. nih.gov Notably, purine (B94841) nucleoside analogs with a 4'-azido substitution have exhibited remarkable potency. 4'-azido-2'-deoxyguanosine and 4'-azido-2-amino-2'-deoxyadenosine were found to have potent anti-HBV activity with EC50 values of 0.0097 µM and 0.0051 µM, respectively. nih.gov Furthermore, 4'-azido thymidine and 4'-azido-2'-deoxy-5-methylcytidine also displayed significant anti-HBV activity with EC50 values of 0.63 µM and 5.99 µM, respectively. nih.gov These findings underscore the potential of 4'-azido-2'-deoxynucleosides, including adenosine analogs, as a new class of anti-HBV therapeutics.

| Compound/Analog | Cell Line | EC50 (µM) | Reference |

| 4'-Azido-2'-deoxyguanosine | - | 0.0097 | nih.gov |

| 4'-Azido-2-amino-2'-deoxyadenosine | - | 0.0051 | nih.gov |

| 4'-Azido thymidine | MT-2 | 0.63 | nih.gov |

| 4'-Azido-2'-deoxy-5-methylcytidine | MT-2 | 5.99 | nih.gov |

Activity Against Other Viral Pathogens (e.g., West Nile Virus, Herpes Simplex Virus)

The broad-spectrum potential of 4'-azido-2'-deoxynucleosides has been investigated against other viral pathogens.

West Nile Virus (WNV): Studies have shown that 4'-azido-modified nucleosides are highly effective inhibitors of WNV replication in cell culture. nih.gov Specifically, 4'-azidocytidine (B1678695) demonstrated a potent anti-WNV effect with an EC50 value of 0.50 ± 0.07 µM in porcine kidney stable cells. nih.gov This indicates that the 4'-azido moiety is a crucial determinant for efficient inhibition of WNV.

Herpes Simplex Virus (HSV): The efficacy of 4'-azido-2'-deoxynucleosides against Herpes Simplex Virus is less clear from the available literature. While various nucleoside analogs are the cornerstone of anti-HSV therapy, research into 4'-azido-substituted compounds for this indication is not as extensive. Studies on related compounds, such as 4'-thio-2'-deoxyuridines, have shown significant anti-HSV activity, suggesting that modifications at the 4'-position of the sugar ring can be a viable strategy for developing novel anti-HSV agents. nih.gov However, direct evidence for the anti-HSV activity of 4'-azido-2'-deoxyadenosine is currently lacking.

| Compound/Analog | Virus | Cell Line | EC50 (µM) | Reference |

| 4'-Azidocytidine | West Nile Virus | Porcine Kidney Stable (PS) | 0.50 ± 0.07 | nih.gov |

Mechanisms of Viral Resistance to 4 Azido 2 Deoxynucleosides

Mutations in Viral Polymerases (e.g., Reverse Transcriptase)

Viruses develop resistance to 4'-azido-2'-deoxynucleosides primarily through mutations in the viral polymerase gene. In HIV-1, this is the reverse transcriptase enzyme. These mutations alter the enzyme's active site, reducing its affinity for the modified nucleoside triphosphate while trying to maintain its affinity for the natural deoxynucleoside triphosphates (dNTPs).

One of the most significant mutations conferring resistance to nucleoside analogs is the M184V mutation in the HIV-1 RT. nih.gov This mutation, located in the highly conserved YMDD motif of the enzyme's catalytic site, provides resistance to several NRTIs. While it can reduce the replication fitness of the virus, it is a common pathway for resistance. For instance, in studies with 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), a related 4'-substituted NRTI, the M184V mutation was consistently selected in all resistant variants, highlighting its critical role. biorxiv.orgasm.org The A114S mutation, in combination with M184V, has also been shown to impart higher resistance to EFdA. biorxiv.org

Other mutations historically associated with NRTI resistance, such as M41L, D67N, K70R, T215F/Y, and K219Q, are also relevant, primarily through their role in the excision mechanism discussed below. asm.org The development of resistance is a complex process, and often a combination of several mutations is required to confer high-level resistance while maintaining viral viability.

Table 1: Key HIV-1 Reverse Transcriptase Mutations Associated with Resistance to 4'-Substituted Nucleosides

| Mutation | Location/Domain | Associated Resistance Profile |

|---|---|---|

| M184V/I | YMDD Motif (Catalytic Site) | Primary resistance mutation selected by many 4'-substituted NRTIs, including EFdA. nih.govbiorxiv.orgasm.org |

| A114S | Hydrophobic Pocket | Confers modest resistance alone but significantly increases resistance in combination with M184V. biorxiv.org |

| K65R | Polymerase Domain | Selected by some NRTIs; can affect susceptibility to 4'-substituted analogs. asm.org |

| T215F/Y | Polymerase Domain | Part of the thymidine (B127349) analog mutation (TAM) pathway, primarily involved in excision. asm.org |

Excision-Enhancing Mutations (EEMs) and Pyrophosphorolysis

A primary mechanism of resistance against many NRTIs is the ATP-mediated phosphorolytic removal, or excision, of the chain-terminating nucleoside monophosphate from the 3' end of the viral DNA. asm.org This process is the reverse of the normal polymerization reaction. A set of mutations, often referred to as excision-enhancing mutations (EEMs) or thymidine analog mutations (TAMs), re-engineers the RT enzyme to function more efficiently as an exonuclease. nih.gov

These mutations, including M41L, D67N, K70R, T215F/Y, and K219Q, enhance the enzyme's ability to bind ATP, which acts as the pyrophosphate donor, to remove the incorporated drug. asm.orgnih.gov Once the NRTI is excised, the primer terminus is unblocked, allowing the RT to resume normal DNA synthesis. nih.gov This mechanism is a major pathway for resistance to drugs like zidovudine (B1683550) (AZT). asm.org The development of multidrug-resistant RTs, which can excise a wide array of NRTIs, often involves the accumulation of these EEMs. nih.gov

Primer Discrimination by Mutant Enzymes

Another crucial resistance mechanism is enhanced discrimination, where the mutant viral polymerase becomes more adept at distinguishing between the natural substrate (dNTPs) and the modified nucleoside analog triphosphate. asm.org This "exclusion" mechanism prevents the initial incorporation of the antiviral drug. Resistance to many 2',3'-dideoxynucleosides arises from HIV mutants that have acquired this ability to discriminate between the drug and the physiological nucleoside. nih.gov

Mutations conferring this ability are typically located near the dNTP binding site. The M184V mutation, for example, not only affects drug incorporation but can also cause steric hindrance that reduces the binding affinity of the enzyme for certain nucleoside analogs. nih.gov By selectively binding the correct, natural dNTPs over the analog, the mutant enzyme can effectively evade the action of the drug and continue replication.

Strategies for Overcoming Resistance: Structural Modifications and Combination Approaches

Significant research has focused on designing novel nucleoside analogs that can evade these resistance mechanisms.

Structural Modifications: A key strategy involves modifying the nucleoside structure to make it a more potent inhibitor and a poorer substrate for the resistance mechanisms of mutant enzymes. nih.gov

Retention of the 3'-OH Group: A major advancement has been the development of 4'-substituted nucleosides that retain the 3'-hydroxyl group. nih.govnih.gov Unlike traditional NRTIs that cause immediate chain termination by lacking a 3'-OH, these compounds can function as "translocation-defective" inhibitors. nih.gov The presence of the 3'-OH makes the incorporated drug a poor substrate for the excision machinery, as the excision reaction is most efficient on primers that are obligate chain terminators. asm.orgnih.gov The 4'-azido group, for instance, can stabilize the sugar ring in a conformation that decreases the nucleophilicity of the 3'-OH, thus preventing further DNA chain elongation even though the group is present. nih.gov

4'-Position Modifications: The introduction of small, rigid substituents like azido (B1232118) (–N3), ethynyl (B1212043) (–C≡CH), or cyano (–C≡N) groups at the 4' position has proven highly effective. nih.govnih.gov These modifications can lock the sugar pucker in a specific conformation that is favorable for incorporation by RT but disruptive to the subsequent steps of translocation or further polymerization. nih.govnih.gov This makes it more difficult for the viral polymerase to discriminate against the modified nucleoside. nih.gov Analogs such as 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) and various 2'-deoxy-2'-fluoro-4'-azido nucleosides have shown exceptional potency against both wild-type and highly NRTI-resistant viral strains. nih.govnih.gov

Combination Approaches: Combining antiviral agents with different resistance profiles is a cornerstone of modern antiviral therapy. asm.org This strategy aims to suppress viral replication more completely and reduce the likelihood of resistant mutants emerging. Combination studies involving the 4'-substituted nucleoside EFdA with other FDA-approved antiretroviral drugs have been conducted. asm.orgresearchgate.net While most combinations showed an additive effect, the combination of EFdA with the non-nucleoside reverse transcriptase inhibitor (NNRTI) rilpivirine (B1684574) demonstrated synergistic activity. asm.orgresearchgate.net Such studies are crucial for designing effective therapeutic regimens for both initial treatment and for patients who have developed resistance to previous therapies. asm.orgresearchgate.net

Structure Activity Relationship Sar Studies of 4 Azido 2 Deoxynucleosides

Influence of the 4'-Azido Moiety on Biological Activity

The introduction of an azido (B1232118) (–N₃) group at the 4' position of the furanose ring is a critical modification that imparts significant biological properties to 2'-deoxynucleosides. This small, sterically demanding substituent profoundly alters the nucleoside's chemical and physical characteristics, leading to enhanced antiviral activity.

One of the key roles of the 4'-azido group is to improve the metabolic stability of the nucleoside. It enhances both enzymatic and acidic stability, which can lead to improved bioavailability and a longer half-life in vivo. Furthermore, the azido group increases the lipophilicity of the molecule, which can facilitate better cell permeability.

Mechanistically, the 4'-azido moiety has been shown to provide additional interactions within the active site of target enzymes, such as viral polymerases. These interactions can compensate for the absence of other functional groups, like the 2'-α-hydroxyl group, which is often crucial for recognition by RNA-dependent RNA polymerases. For instance, in the context of hepatitis C virus (HCV) polymerase, the 4'-azido group allows 2'-deoxy nucleoside analogues to be effective inhibitors. This modification contributes to the function of these compounds as non-obligate chain terminators upon incorporation of their active triphosphate form into the nascent viral nucleic acid strand.

Comparative studies highlight the superiority of the azido group over other substituents at the 4' position. For example, 4'-azido-2'-deoxy-β-D-nucleosides exhibit potent anti-HIV activity, whereas their 4'-methoxy counterparts are two to three orders of magnitude less active. nih.gov This demonstrates the specific and potent contribution of the azido functional group to the molecule's biological function.

Effects of Sugar Ring Conformation and Pucker on Enzyme Interaction

The conformation of the furanose (sugar) ring, often described by its pucker, is a determining factor in how a nucleoside analogue interacts with enzymes, particularly the kinases that phosphorylate it to its active triphosphate form and the viral polymerases it inhibits. The introduction of a 4'-azido group exerts a significant stereoelectronic effect that biases the sugar pucker towards a 3'-endo (North) conformation. nih.govnih.gov

This conformational preference is significant for several reasons. The North conformation adopted by 4'-azidonucleosides mimics the geometry of the natural deoxynucleoside substrates when bound to certain viral polymerases, potentially enhancing the binding affinity of the analogue. nih.gov For example, the 3'-endo conformation of 4'-azidothymidine (B1666319) is believed to contribute to its activity against multi-drug-resistant strains of HIV.

Furthermore, the stabilization of the 3'-endo pucker by the 4'-azido group can decrease the nucleophilicity of the adjacent 3'-hydroxyl (3'-OH) group. nih.gov While these compounds retain the 3'-OH group necessary to avoid certain forms of drug resistance, its reduced reactivity can hinder the subsequent addition of the next nucleotide, contributing to chain termination. This conformation may also enhance the efficiency of phosphorylation by cellular kinases, a critical step for the activation of the prodrug. nih.gov The steric hindrance between the 4'-azido substituent and the 3'-OH group is a key factor in locking the furanose into this biologically favorable conformation. nih.gov

Impact of Substitutions at the 2' Position (e.g., Fluoro, Hydroxy)

Modifications at the 2' position of the sugar ring in 4'-azido nucleosides have been extensively explored to fine-tune their biological activity, selectivity, and resistance profiles. The nature of the substituent at this position can dramatically influence the compound's interaction with cellular kinases and viral polymerases.

Introducing a 2'-fluoro group, particularly in the arabino configuration (up), has led to some of the most potent antiviral agents in this class. For instance, 1-(4′-azido-2′-deoxy-2′-fluoro-β-D-arabinofuranosyl)cytosine (also known as FNC or Azvudine) exhibits extremely potent anti-HIV-1 activity, with EC₅₀ values in the nanomolar and even sub-nanomolar range against both wild-type and drug-resistant viral strains. dntb.gov.uanih.gov The combination of the 4'-azido and 2'-fluoro-arabino substitutions appears to be highly synergistic for anti-HIV activity.

Similarly, 2'-deoxy-2'-β-fluoro-4'-azidocytidine was found to be a potent inhibitor of HCV replication, with an IC₅₀ of 24 nM. semanticscholar.org This compound was an excellent substrate for deoxycytidine kinase, a key enzyme in its activation pathway. semanticscholar.org

Replacing the 2'-fluoro with a 2'-hydroxy group also yields active compounds, though their potency can vary. The compound 2'-deoxy-2'-β-hydroxy-4'-azidocytidine showed an IC₅₀ of 171 nM against HCV. semanticscholar.org Like its 2'-fluoro counterpart, it was efficiently phosphorylated, and its triphosphate form was readily incorporated by the HCV polymerase, leading to chain termination. semanticscholar.org However, in some series, modifications at the 2' position have been found to diminish activity compared to the parent 2'-deoxy compounds, indicating that the optimal 2' substituent is highly dependent on the specific nucleobase and the target virus. nih.gov

| Compound Name | 2' Substituent | Target Virus | Potency (IC₅₀/EC₅₀) |

| 1-(4′-azido-2′-deoxy-2′-fluoro-β-D-arabinofuranosyl)cytosine (10) | Fluoro (arabino) | HIV-1 | 0.3 nM |

| Hydrochloride salt of Compound 10 (11) | Fluoro (arabino) | HIV-1 | 0.13 nM |

| 2′-deoxy-2′-β-fluoro-4′-azidocytidine (RO-0622) | Fluoro (ribo) | HCV | 24 nM |

| 2′-deoxy-2′-β-hydroxy-4′-azidocytidine (RO-9187) | Hydroxy (ribo) | HCV | 171 nM |

Role of Nucleobase Modifications (e.g., Purine (B94841) versus Pyrimidine (B1678525) Analogues)

The identity of the heterocyclic base (nucleobase) is another critical determinant of the biological activity of 4'-azido-2'-deoxynucleosides. SAR studies have shown that activity against a specific virus is highly dependent on whether the base is a purine (adenine, guanine) or a pyrimidine (cytosine, thymine, uridine).

In studies against HIV, a range of 4'-azido-2'-deoxy-β-D-nucleosides with different bases all exhibited potent activity. nih.gov The guanosine (B1672433) analogue (4'-azido-2'-deoxyguanosine) was found to be the most potent, with an IC₅₀ of 0.003 µM. nih.gov The corresponding pyrimidine analogues were also highly active, with 4'-azidothymidine and 4'-azido-2'-deoxyuridine showing IC₅₀ values of 0.01 µM and 0.80 µM, respectively. nih.gov This suggests that HIV reverse transcriptase can tolerate various nucleobases on the 4'-azido-2'-deoxynucleoside scaffold. Notably, 4'-azidothymidine was found to retain its activity against HIV mutants that were resistant to AZT (azidothymidine), a related nucleoside analogue. nih.gov

For HCV, the focus has largely been on pyrimidine analogues. 4'-Azidocytidine (B1678695) was an early lead compound identified as a selective inhibitor of the HCV RNA polymerase. nih.gov Subsequent modifications, such as the aforementioned 2'-fluoro and 2'-hydroxy substitutions on 4'-azidocytidine, led to highly potent inhibitors of HCV replication. semanticscholar.org The potent activity of 1-(4′-azido-2′-deoxy-2′-fluoro-β-D-arabinofuranosyl)cytosine against HIV further underscores the importance of the cytosine base in this class of compounds. dntb.gov.uanih.gov

| Compound Name | Nucleobase | Target Virus | Potency (IC₅₀) |

| 4'-azido-2'-deoxyguanosine | Guanine | HIV | 0.003 µM |

| 4'-azidothymidine | Thymine | HIV | 0.01 µM |

| 4'-azido-2'-deoxyuridine | Uracil (B121893) | HIV | 0.80 µM |

| 4'-azidocytidine | Cytosine | HCV | Potent |

Computational and Biochemical Approaches to SAR Elucidation

The elucidation of the complex SAR of 4'-azido-2'-deoxynucleosides relies on a combination of computational and biochemical methodologies. These approaches provide insights into the molecular interactions and mechanisms that underpin the observed biological activities.

Biochemical Approaches: Biochemical assays are fundamental to understanding how these analogues interact with their biological targets. Enzyme kinetic studies are used to evaluate the efficiency of phosphorylation of the nucleoside analogues by various cellular nucleoside and nucleotide kinases. For example, 2'-deoxy-4'-azido nucleosides like RO-0622 and RO-9187 were shown to be excellent substrates for deoxycytidine kinase, with phosphorylation efficiencies higher than the natural substrate, deoxycytidine. semanticscholar.org These assays are crucial as phosphorylation to the triphosphate form is a prerequisite for antiviral activity. Furthermore, inhibition assays using purified viral polymerases (e.g., HIV reverse transcriptase or HCV NS5B polymerase) are employed to directly measure the inhibitory potency (Kᵢ or IC₅₀) of the activated triphosphate analogues and to study their mechanism of action, such as chain termination. nih.gov

Computational and Structural Approaches: Computational modeling and structural biology techniques provide an atomic-level view of the SAR. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the preferred sugar conformation of these analogues in solution. NMR-based conformational calculations and Nuclear Overhauser Effect (NOE) experiments have been instrumental in confirming that 4'-azidonucleosides preferentially adopt the 3'-endo (North-type) conformation. nih.gov

X-ray crystallography provides definitive structural evidence, as seen in the analysis of 1-(4′-azido-2′-deoxy-2′-fluoro-β-D-arabinofuranosyl)cytosine, which unequivocally established its molecular structure and stereochemistry. nih.gov Molecular modeling and docking studies can then use these experimentally determined structures to simulate the binding of the nucleoside triphosphate to the active site of the target polymerase. These simulations help to rationalize the observed SAR by identifying key hydrogen bonds, steric interactions, and conformational changes that govern binding affinity and inhibitor potency.

Together, these integrated approaches allow researchers to build comprehensive SAR models, guiding the rational design of new, more potent, and selective 4'-azido-2'-deoxynucleoside analogues with improved therapeutic properties.

Applications of Adenosine, 4 Azido 2 Deoxy and Analogues in Chemical Biology and Research

Bioorthogonal "Click" Chemistry Applications

Bioorthogonal chemistry refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. idtdna.comwikipedia.org The azide (B81097) group is a prime example of a bioorthogonal chemical reporter due to its small size, metabolic stability, and lack of endogenous counterparts in most biological systems. nih.govnih.gov This makes "Adenosine, 4'-azido-2'-deoxy-" a valuable tool for "click" chemistry, a class of highly efficient and specific reactions. idtdna.comlumiprobe.com

The most common click chemistry reaction involving azides is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an azide and a terminal alkyne. lumiprobe.comwebsite-files.com Another important variant is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which is copper-free and thus more suitable for applications in living cells due to the toxicity of copper. nih.govwebsite-files.com

Once "Adenosine, 4'-azido-2'-deoxy-" is incorporated into DNA, the azide group serves as a handle for the attachment of various reporter molecules. nih.govbiosynth.com This allows for the labeling and tracking of nucleic acids in a variety of experimental contexts. For instance, a fluorescent dye modified with an alkyne group can be "clicked" onto the azido-containing DNA, enabling visualization of the nucleic acid's localization and dynamics within cells using fluorescence microscopy. biosynth.commdpi.com

This labeling strategy has been successfully employed with other azido-modified nucleosides to monitor DNA and RNA synthesis. interesjournals.org For example, the metabolic incorporation of azido-nucleoside analogues into cellular DNA allows for the sensitive detection of DNA replication through subsequent click reactions with fluorescent alkyne probes. nih.gov While specific studies detailing the use of "Adenosine, 4'-azido-2'-deoxy-" for in vivo labeling are not prominent, the principles established with other azido-nucleosides are directly applicable.

Beyond fluorescent dyes, the azide group on "Adenosine, 4'-azido-2'-deoxy-" can be used to conjugate a wide array of other molecules to nucleic acids. This includes biotin (B1667282) for affinity purification, cross-linking agents to study DNA-protein interactions, and therapeutic agents for targeted delivery. lumiprobe.comlumiprobe.com

The ability to attach various functional groups via click chemistry provides immense versatility. For example, oligonucleotides containing an azide modification can be conjugated to peptides or other biomolecules that have been functionalized with an alkyne. nih.gov This approach allows for the creation of complex bioconjugates with tailored properties. The efficiency and specificity of the click reaction ensure that the desired conjugate is formed with high yield and minimal side products. lumiprobe.com This has been demonstrated in the creation of oligonucleotide-peptide conjugates, where the peptide can enhance cellular uptake or provide a specific function. excedr.com

Probing Nucleic Acid Metabolism and Polymerase Activity

The introduction of modified nucleosides like "Adenosine, 4'-azido-2'-deoxy-" into the cellular environment can provide valuable insights into nucleic acid metabolism. interesjournals.orgstackexchange.com The triphosphate form of this analogue, 4'-azido-2'-deoxyadenosine triphosphate, can act as a substrate for DNA polymerases, allowing for its incorporation into newly synthesized DNA strands. excedr.commedchemexpress.com

Studies with related 2'-azido-2'-deoxyadenosine (B1229883) triphosphate have shown that it can be incorporated into nucleic acids by polymerases, although often with lower efficiency than the natural substrate. For instance, Escherichia coli DNA-dependent RNA polymerase can incorporate 2'-deoxy-2'-azidoadenosine 5'-triphosphate, albeit at a reduced rate compared to ATP. nih.gov The incorporation efficiency of 4'-azido-2'-deoxyadenosine triphosphate by various DNA polymerases would need to be empirically determined, but it is expected to be a substrate for at least some polymerases, particularly those with more promiscuous active sites.

Development of Molecular Probes for Enzyme Inhibition Studies

Nucleoside analogues are a cornerstone in the development of antiviral and anticancer therapies, often functioning by inhibiting key enzymes involved in nucleic acid synthesis. The 4'-azido modification has been shown to be a critical feature in a number of potent enzyme inhibitors.

A significant body of research has demonstrated that 4'-azido-2'-deoxynucleosides exhibit potent anti-HIV activity. nih.gov These compounds, after being converted to their triphosphate forms within the cell, act as chain terminators of viral reverse transcriptase. The incorporation of the 4'-azido-nucleotide into the growing viral DNA chain prevents further extension, thus halting viral replication.

The following table summarizes the anti-HIV activity of several 4'-azido-2'-deoxy-β-D-nucleosides in A3.01 cell culture. nih.gov

| Compound | IC₅₀ (µM) |

| 4'-azidothymidine (B1666319) | 0.004 |

| 4'-azido-2'-deoxyuridine | 0.80 |

| 4'-azido-2'-deoxycytidine | 0.02 |

| 4'-azido-2'-deoxyadenosine | Not explicitly stated, but potent activity in the series was noted |

| 4'-azido-2'-deoxyguanosine | 0.003 |

Notably, 4'-azidothymidine was found to retain its activity against HIV mutants that were resistant to AZT (3'-azido-3'-deoxythymidine), highlighting the therapeutic potential of the 4'-azido modification. nih.gov These findings strongly suggest that "Adenosine, 4'-azido-2'-deoxy-" would also serve as a potent inhibitor of viral reverse transcriptases and potentially other DNA polymerases, making it a valuable molecular probe for studying the mechanism of these enzymes and a lead compound for drug development.

Furthermore, azido-analogs of adenosine (B11128) have been synthesized and evaluated as photoaffinity ligands for enzymes like adenylyl cyclase, indicating their broader utility in probing nucleotide-binding sites of various enzymes. nih.gov

Nucleic Acid Modifications for Oligonucleotide Research

The chemical synthesis of oligonucleotides containing modified nucleosides is a fundamental technique in nucleic acid research. The incorporation of "Adenosine, 4'-azido-2'-deoxy-" into synthetic DNA oligonucleotides allows for the creation of nucleic acid probes with unique properties and functionalities. researchgate.netulaval.ca

The synthesis of oligonucleotides containing azidonucleosides can be challenging due to the reactivity of the azide group with the phosphoramidite (B1245037) chemistry typically used in solid-phase DNA synthesis. researchgate.net However, methods have been developed to overcome these challenges, often involving the use of a precursor nucleoside that is converted to the azido (B1232118) derivative after the oligonucleotide has been assembled. researchgate.netnih.gov

The presence of the azide group also provides a site for post-synthetic modification using click chemistry, as discussed in section 8.1. nih.gov This allows for the site-specific introduction of labels, cross-linkers, or other functional moieties into a synthetic oligonucleotide. researchgate.net This capability is invaluable for creating custom probes to study DNA-protein interactions, DNA repair mechanisms, and other fundamental biological processes. harvard.edumdpi.com For example, an oligonucleotide containing "Adenosine, 4'-azido-2'-deoxy-" could be used to synthesize a photoaffinity probe by clicking a photoreactive group onto the azide. This would allow for the covalent trapping of DNA-binding proteins upon UV irradiation, facilitating their identification and the mapping of their binding sites. lumiprobe.comnih.gov

Future Directions and Research Opportunities in 4 Azido 2 Deoxynucleoside Chemistry

Design and Synthesis of Next-Generation Analogues with Improved Specificity

The primary thrust in advancing 4'-azido-2'-deoxynucleoside chemistry lies in the design of new analogues that exhibit enhanced specificity and potency, particularly against drug-resistant viral strains. A key strategy involves the introduction of additional modifications to the nucleoside scaffold. For instance, the synthesis of 1-(4′-azido-2′-deoxy-2′-fluoro-β-D-arabinofuranosyl)cytosine demonstrated that combining a 4'-azido group with a 2'-fluoro modification can lead to compounds with extremely potent anti-HIV-1 activity, with EC₅₀ values in the sub-nanomolar range. This particular analogue and its hydrochloride salt have shown efficacy against wild-type HIV and strains resistant to other nucleoside reverse transcriptase inhibitors (NRTIs).

Another successful design approach involves the modification of the nucleobase. A series of 2'-deoxy-2'-β-fluoro-4'-azido-β-d-arabinofuranosyl cytidine (B196190) derivatives with various N(4)-substituents were designed and synthesized to target the Hepatitis B virus (HBV). One such compound, 1g, showed significant inhibitory activity against both HBV antigen secretion and viral DNA replication, with EC₅₀ values as low as 0.01 μM for extracellular viral DNA. These findings underscore the principle that strategic modifications at both the sugar and base moieties can be synergistic, leading to next-generation compounds with highly desirable antiviral profiles. Research has also shown that 4'-azidothymidine (B1666319) retains its activity against HIV mutants that are resistant to AZT, highlighting the potential of the 4'-azido group to overcome existing resistance mechanisms nih.gov.

| Compound | Target Virus | Activity (EC₅₀) | Cell Line |

|---|---|---|---|

| 4'-Azido-2'-deoxyguanosine | HIV | 0.003 µM | A3.01 |

| 4'-Azidothymidine | HIV (AZT-Resistant) | Similar to AZT | H9, PBL, MT-2 |

| 1-(4′-azido-2′-deoxy-2′-fluoro-β-D-arabinofuranosyl)cytosine hydrochloride | HIV-1 (RTMDR strain) | 0.11 nM | N/A |

| N(4)-Substituted 2'-deoxy-2'-β-fluoro-4'-azido-cytidine (Compound 1g) | HBV (extracellular DNA) | < 0.01 µM | HepG2.2.15 |

Exploration of Novel Molecular Targets Beyond Viral Polymerases

While viral polymerases like reverse transcriptases and RNA-dependent RNA polymerases (RdRps) have been the primary targets for 4'-azido-2'-deoxynucleosides, future research is aimed at exploring a broader range of molecular targets. The demonstrated broad-spectrum activity of related compounds, such as 2′-deoxy-2′-β-fluoro-4′-azidocytidine (FNC or Azvudine), against the polymerases of diverse viruses like HIV-1, HCV, and RSV, provides a strong rationale for screening 4'-azido-2'-deoxyadenosine analogues against a wider panel of viral enzymes nih.gov.

Beyond virology, a significant opportunity lies in investigating these compounds as inhibitors of host cell enzymes, particularly for applications in oncology. Chemotherapeutic nucleoside analogs often function by being incorporated into DNA by replicative DNA polymerases, subsequently killing cycling cells oncotarget.com. The inhibition of DNA replication remains a cornerstone of cancer therapy nih.gov. Therefore, a promising future direction is the systematic evaluation of 4'-azido-2'-deoxynucleosides and their triphosphorylated forms for their ability to inhibit human DNA and RNA polymerases. Such studies could potentially repurpose this class of compounds as anticancer agents, representing a major expansion of their therapeutic utility. This exploration would involve screening against various cancer cell lines and investigating their effects on cellular DNA replication and transcription processes.

Advancements in Methodologies for Structural and Mechanistic Elucidation

A thorough understanding of how 4'-azido-2'-deoxynucleosides function at a molecular level is critical for rational drug design. Future research will increasingly rely on advanced methodologies to elucidate their structure and mechanism of action. While standard techniques like NMR spectroscopy (¹H, ¹³C, ¹⁹F), high-resolution mass spectrometry (HRMS), and X-ray crystallography remain essential for unequivocally establishing the chemical structure of new analogues, more sophisticated methods are needed to probe their biological interactions.

Nuclear Overhauser Effect (NOE) experiments, for example, have been used to suggest that 4'-azidonucleosides preferentially adopt a 3'-endo (N-type) conformation in their furanose ring, a structural feature that may be key to their activity nih.gov. To further understand their inhibitory mechanism, detailed kinetic studies with purified viral polymerases are crucial. These experiments can determine whether the activated triphosphate form of the analogue acts as a competitive inhibitor against the natural substrate and whether it functions as a chain terminator upon incorporation. For example, the triphosphate of 2′-deoxy-2′-β-fluoro-4′-azidocytidine (FNC-TP) has been shown to cause chain-termination in all polymerases it was tested against nih.gov. Investigating more subtle mechanisms, such as whether the incorporated analogue acts as a "translocation inhibitor" that stalls the polymerase, is also a key research avenue.

Strategies for Enhancing Intracellular Activation and Stability in Research Models

For any nucleoside analogue to be effective, it must be efficiently taken up by the target cell, converted to its active triphosphate form by host cell kinases, and remain stable long enough to exert its effect. These pharmacological aspects are critical areas for future research.

Intracellular Activation: Nucleoside analogues are prodrugs that require anabolic phosphorylation to become active nih.gov. The efficiency of this multi-step process can be a major determinant of potency. Future studies must systematically quantify the phosphorylation of 4'-azido-2'-deoxyadenosine analogues in relevant cell types, such as peripheral blood mononuclear cells. This involves measuring the kinetic parameters (Kₘ and Vₘₐₓ) for each phosphorylation step. For example, studies with 3'-azido-2',3'-dideoxyuridine showed it served as a substrate for phosphorylation with a maximal rate about 40% of that for natural thymidine (B127349) nih.gov. The intracellular half-life of the resulting triphosphate is a particularly relevant parameter, as it often dictates the drug's dosing schedule and sustained efficacy nih.gov.

Stability: Both chemical and metabolic stability are paramount. The 4'-azido group can be susceptible to degradation. Studies on the related compound 4'-azidocytidine (B1678695) (R1479) revealed that it degrades to cytosine and free azide (B81097) in aqueous solutions, with the degradation being faster in acidic conditions nih.gov. A key strategy to enhance stability and oral bioavailability is the use of prodrugs. The tri-isobutyrate ester prodrug of R1479, known as balapiravir, showed significantly less release of free azide compared to the parent drug, demonstrating the potential of this approach nih.gov. Future work should focus on designing and evaluating various prodrug forms of 4'-azido-2'-deoxyadenosine. Furthermore, metabolic instability due to catabolic enzymes, such as phosphorylases that cleave the glycosidic bond, can severely limit the intracellular concentration of the analogue and its subsequent phosphorylation nih.gov. Therefore, employing in vitro metabolic stability assays using liver microsomes or hepatocytes is essential in the early stages of discovery to select for compounds with improved metabolic profiles researchgate.netresearchgate.net.

| Compound | Parameter | Value |

|---|---|---|

| 3'-Azido-2',3'-dideoxyuridine | Apparent Kₘ | 67 µM |

| Vₘₐₓ (% of Thymidine) | 40% | |

| Thymidine | Kₘ | 7.0 µM |

| Vₘₐₓ (% of Thymidine) | 100% |

Q & A

Advanced Research Question

- Metabolic Stability : Incubate compounds with liver microsomes (human/rat) and quantify half-life (t½) using LC-MS. Monitor azido-to-amine conversion, a common detoxification pathway .

- Toxicity Screening : Use primary hepatocytes or renal proximal tubule cells to assess mitochondrial toxicity (Seahorse assay) and DNA damage (γH2AX foci detection) .

- In Vivo Models : Pharmacokinetic studies in rodents (IV/oral dosing) measure bioavailability and tissue distribution. Toxicity endpoints include hematological parameters and histopathology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.